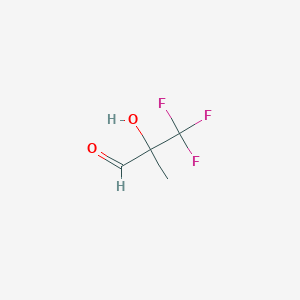

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal

Descripción

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-3(9,2-8)4(5,6)7/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNASLNKABPJLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans. This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

Mode of Action

The amidase interacts with this compound by catalyzing the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia. The enzyme activity is significantly increased by 37.7-fold in the presence of 1 mM Co2+.

Biochemical Pathways

The action of this compound primarily affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides. This results in the production of corresponding carboxylic acids and ammonia.

Pharmacokinetics

The amidase from burkholderia phytofirmans exhibits extreme thermostability with a half-life of 4793 h at 80 °C, suggesting that the compound may have a prolonged effect in the body.

Análisis Bioquímico

Biochemical Properties

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks for pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. For instance, the enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 has been shown to efficiently catalyze the conversion of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to this compound. This interaction highlights the compound’s role in enzymatic reactions and its potential for industrial applications.

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways involved in cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other biomolecules essential for cellular function. These effects underscore the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been shown to interact with amidases, resulting in the hydrolysis of amides to carboxylic acids and ammonia. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions highlight the compound’s versatility and potential for various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism. These findings emphasize the importance of considering temporal factors when using the compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating specific signaling pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage-dependent effects highlight the need for careful consideration of dosage when using the compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by specific enzymes, leading to the production of metabolites that can further participate in biochemical reactions. Additionally, it can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. These interactions underscore the compound’s role in metabolic processes and its potential for studying metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound can bind to transporters that facilitate its uptake into cells, where it can then interact with various biomolecules

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can be localized to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, it can be targeted to other cellular compartments, such as the nucleus or mitochondria, depending on its specific interactions and modifications. These localization patterns are essential for understanding the compound’s activity and function within cells.

Actividad Biológica

3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. The trifluoromethyl group is known for its unique electronic properties, which can enhance the biological activity of organic compounds. This article explores the biological activity of this compound, including its synthesis, enzymatic interactions, and potential therapeutic applications.

The molecular formula for this compound is . The presence of the trifluoromethyl group contributes to its hydrophobicity and potential for selective interactions with biological targets. This compound is often studied in the context of enzyme-substrate interactions and its role as an intermediate in various synthetic pathways.

Biological Activity

1. Enzymatic Interactions

Recent studies have identified enzymes capable of acting on this compound. For instance, a novel S-enantiomer selective amidase was purified from Arthrobacter sp. S-2, demonstrating significant activity towards this compound. The enzyme showed high substrate tolerance and specificity, indicating that this compound can be effectively utilized in biocatalytic processes .

2. Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of these compounds, potentially increasing their ability to penetrate bacterial membranes. This characteristic makes them candidates for further development as antimicrobial agents .

3. Therapeutic Applications

The compound has been explored as an intermediate in the synthesis of various therapeutic agents. For example, it serves as a precursor in the preparation of amides that show biological activity against specific targets such as enzymes involved in metabolic pathways .

Case Studies

Case Study 1: Enzyme Characterization

A study characterized an amidase from Burkholderia phytofirmans, which efficiently catalyzed the conversion of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide into its corresponding acid form. The enzyme displayed remarkable thermostability and high catalytic efficiency under various conditions .

Case Study 2: Antimicrobial Activity Assessment

In a comparative study of fluorinated compounds, this compound derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that these derivatives had lower minimum inhibitory concentrations (MICs) compared to non-fluorinated analogs, suggesting enhanced efficacy due to the trifluoromethyl substitution .

Data Tables

| Compound | Source Organism | Activity | Remarks |

|---|---|---|---|

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | Arthrobacter sp. S-2 | S-enantiomer selective amidase | High substrate tolerance |

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | Burkholderia phytofirmans | Efficient biocatalysis | Extreme thermostability |

| Derivatives of this compound | Various bacterial strains | Antimicrobial activity | Lower MIC compared to analogs |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibitors of Enzymatic Activity

Research has demonstrated that derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanal can act as inhibitors of pyruvate dehydrogenase kinase (PDK), an enzyme involved in metabolic regulation. PDK inhibitors are of significant interest due to their potential role in treating metabolic disorders such as diabetes and cancer. A study highlighted the efficacy of secondary amides derived from this compound in inhibiting PDK activity, suggesting a pathway for developing new therapeutic agents .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic formylation reactions allows for the creation of complex structures that can be further modified into pharmaceuticals. For instance, the synthesis of α-hydroxy-α-trifluoromethyl carboxylic acids from this compound provides valuable intermediates for drug development .

Agrochemicals

Pesticide Development

The trifluoromethyl group enhances the biological activity of agrochemicals by improving their lipophilicity and metabolic stability. Compounds derived from this compound have been explored for use in pesticide formulations. These derivatives can exhibit increased potency against pests while minimizing environmental impact due to their targeted action .

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for creating fluorinated polymers with enhanced thermal and chemical resistance. Such materials are suitable for applications in electronics and coatings where durability and stability are paramount .

Analytical Chemistry

Reagent in Organic Synthesis

In analytical chemistry, this compound is utilized as a reagent for synthesizing various organic compounds. Its reactivity allows it to participate in diverse chemical transformations, making it a versatile building block in organic synthesis .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s unique combination of fluorine, hydroxyl, and methyl groups distinguishes it from other fluorinated propanals. Below is a comparative analysis with structurally related compounds:

Physical Properties (Inferred)

Fluorine substituents typically lower boiling points and increase volatility. For example, 1,1,1,2,3,3,3-Heptafluoropropane boils at -16.4°C , whereas non-fluorinated propanal boils at 48°C. The hydroxyl group in this compound may slightly elevate its boiling point relative to fully fluorinated alkanes.

Métodos De Preparación

Multi-Step Chemical Synthesis via Trifluoroacetone Intermediates

One well-documented approach involves the following stages:

| Step | Reaction Description | Conditions and Reagents | Notes |

|---|---|---|---|

| 1 | Conversion of trifluoroacetic acid ester to trifluoroacetone | Mineral acid (e.g., sulfuric acid, phosphoric acid), polar protic solvent (methanol, ethanol, water or mixtures), 50–100 °C (preferably 70–95 °C) | Acid catalysis promotes ketone formation; choice of acid affects yield and purity |

| 2 | Nucleophilic addition of cyanide to trifluoroacetone to form trifluoromethyl propiononitrile | Cyanide source (e.g., NaCN), controlled temperature | Generates nitrile intermediate for further transformation |

| 3 | Esterification of nitrile intermediate with C₁–C₄ alcohols to form propionic acid esters | Alcohol (methanol, ethanol, propanol, etc.), acidic or enzymatic catalysis | Ester group facilitates enzymatic resolution |

| 4 | Enzymatic hydrolysis using esterase or lipase to obtain optically active trifluoro-2-hydroxy-2-methylpropionic acid | Biocatalyst, mild conditions | Enables stereoselective production of (R)- or (S)-enantiomers |

| 5 | Hydrolysis of ester to yield the final acid or aldehyde | pH 6–9, 20–40 °C | Mild hydrolysis conditions prevent racemization |

This route was described in patents and research literature emphasizing the enzymatic resolution to obtain optically pure products, which are important for pharmaceutical applications.

Enzymatic and Microbial Biotransformation

Microorganisms capable of utilizing trifluoromethyl-substituted nitriles or amides as nitrogen sources have been employed to achieve stereoselective hydrolysis and conversion to the hydroxy acid. This biotransformation method offers advantages in selectivity and mild reaction conditions, reducing the need for harsh chemicals.

Solvent-Free and Catalytic Approaches

Recent advances include solvent-free synthesis methods, where pyrrolidine derivatives add spontaneously to trifluoromethyl ketones, forming α-hydroxy α-trifluoromethyl intermediates under mild conditions without chromatographic purification.

- These methods proceed rapidly (5–300 minutes) at room temperature.

- They afford high yields (>99%) and purity (>95% by NMR).

- The reaction rates depend on the electronic nature of substituents on the ketone.

While this approach is more commonly applied to related trifluoromethyl ketones and hydrazone derivatives, it suggests potential for adaptation to this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Temperature Range | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chemical multi-step synthesis | Acid-catalyzed ketone formation, cyanide addition, esterification, enzymatic hydrolysis | Mineral acids (H2SO4), cyanide, esterase/lipase | 20–100 °C (varies by step) | High enantiomeric purity; yields vary | Well-established; stereoselective | Multi-step; uses toxic cyanide |

| Microbial biotransformation | Microbial hydrolysis of racemic amides | Specific microorganisms | Ambient | High enantiomeric excess | Environmentally friendly; mild conditions | Requires microbial culture maintenance |

| Solvent-free catalytic addition | Pyrrolidine addition to trifluoromethyl ketones | Pyrrolidine derivatives | Room temperature | >99% yield, >95% purity | Fast, no solvents, high purity | Limited to certain substrates; less explored for aldehyde |

Research Findings and Notes

- The enzymatic hydrolysis step is critical for obtaining optically pure (R)- or (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanal derivatives, which are valuable intermediates in drug synthesis.

- Hydrolysis reactions are optimally performed at mild temperatures (20–40 °C) and near-neutral pH (6–9) to prevent racemization and degradation.

- Mineral acids such as sulfuric acid are preferred for initial ketone formation due to their strong acidity and availability.

- The solvent-free synthesis approach demonstrates the potential for greener chemistry routes, minimizing solvent use and purification steps.

Q & A

Q. What synthetic methodologies are most effective for preparing 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal, and how can reaction intermediates be optimized?

- Methodological Answer : The synthesis of fluorinated aldehydes like this compound often involves nucleophilic trifluoromethylation or fluorination of ketone precursors. For example:

- Stepwise fluorination : Start with 2-methylpropanal derivatives and introduce fluorine via reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under Lewis acid catalysis (e.g., BF₃·OEt₂) .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates, followed by recrystallization for final product purity .

- Key Challenge : Minimize side reactions (e.g., over-fluorination) by controlling stoichiometry and reaction temperature (typically −78°C to 0°C) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Employ ¹H, ¹³C, and ¹⁹F NMR to verify the trifluoromethyl group (δ ~ −60 to −70 ppm in ¹⁹F NMR) and the aldehyde proton (δ ~ 9.5–10.5 ppm in ¹H NMR) .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, resolve the hydroxyl and aldehyde group positions via high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and hydrogen-bonding analysis .

Advanced Research Questions

Q. What computational strategies can predict the stereoelectronic effects of the trifluoromethyl group on the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to analyze hyperconjugative interactions between the CF₃ group and the carbonyl/hydroxyl moieties .

- Reactivity Mapping : Compare Fukui indices for nucleophilic/electrophilic sites to guide catalyst selection (e.g., organocatalysts for asymmetric aldol reactions) .

Q. How can researchers resolve contradictions in reported NMR data for fluorinated aldehydes like this compound?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen-bonding shifts. For example, the aldehyde proton may downfield shift in DMSO-d₆ due to stronger H-bonding .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of the CF₃ group) .

Q. What experimental designs are critical for analyzing environmental degradation pathways of this compound?

- Methodological Answer :

- LC-MS/MS Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with negative-ion electrospray ionization to detect degradation products (e.g., trifluoroacetic acid derivatives). Mobile phase: 0.1% formic acid in water/acetonitrile .

- Hydrolysis Studies : Expose the compound to pH-varied buffers (pH 3–9) at 25°C and 40°C, sampling at intervals (0, 24, 48 hrs) to quantify stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.